

# Lactulose vs. Other Prebiotics: A Head-to-Head Comparison on Bifidobacteria Growth

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The modulation of the gut microbiota through the use of prebiotics is a rapidly advancing field of research with significant implications for human health. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host. Among the most well-established prebiotics, **lactulose** has long been recognized for its potent bifidogenic effect.[1][2][3] This guide provides a comprehensive head-to-head comparison of **lactulose** with other common prebiotics, namely Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and inulin, focusing on their respective abilities to promote the growth of Bifidobacteria. The information is supported by experimental data from both in vitro and in vivo studies, with detailed methodologies provided for key experiments.

## Data Presentation: Quantitative Comparison of Prebiotic Effects on Bifidobacteria Growth

The following tables summarize the quantitative data from various studies comparing the efficacy of **lactulose** and other prebiotics in stimulating the growth of Bifidobacteria.

Table 1: In Vitro Studies Comparing Lactulose and Other Prebiotics



| Prebiotic                      | Bifidobacterium<br>Strain(s)           | Key Findings                                                                                                                                                                                                       | Reference |
|--------------------------------|----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Lactulose vs. FOS              | Bifidobacterium spp.<br>(four species) | Lactulose fermentation produced a significantly higher percentage of lactic acid compared to FOS (p = 0.0004), suggesting a more effective stimulation of fermentative ability. Growth activities were comparable. | [4]       |
| Lactulose vs. Inulin           | Bifidobacterium<br>bifidum BB-02       | Lactulose was found<br>to be more effective in<br>stimulating the growth<br>of B. bifidum BB-02<br>than inulin in a yogurt<br>product.                                                                             | [5]       |
| Lactulose (dose-<br>dependent) | Human fecal<br>microbiota              | A dose of 5g/day of lactulose showed the most prominent increase in the relative abundance of Bifidobacterium, Lactobacillus, and Anaerostipes.                                                                    | [1][3][6] |
| Lactulose vs. Lactitol         | Human fecal<br>microbiota              | Lactulose led to a more significant increase in Bifidobacterium populations (3.0 log CFU) compared to lactitol (1.4 log CFU). The onset of the effect                                                              | [7]       |



## Validation & Comparative

Check Availability & Pricing

was also more rapid with lactulose.

Table 2: In Vivo (Human Clinical) Studies Comparing Lactulose and Other Prebiotics



| Prebiotic(s)                          | Study<br>Population              | Dosage   | Duration   | Change in<br>Fecal<br>Bifidobacte<br>ria                                                                          | Reference |
|---------------------------------------|----------------------------------|----------|------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Lactulose                             | 20 healthy<br>volunteers         | 10 g/day | 26-33 days | Significant increase from 8.8 (± 0.5) to 9.3 (± 0.3) log10 cells/g feces.                                         |           |
| Lactulose                             | 8 healthy<br>volunteers          | 3 g/day  | 2 weeks    | Significant increase from 9.7 (± 0.1) to 10.4 (± 0.1) log10 cells/g feces by day 7.                               |           |
| Lactulose vs.<br>Placebo<br>(Sucrose) | 16 healthy<br>volunteers         | 10 g/day | 6 weeks    | Significantly higher fecal bifidobacterial counts in the lactulose group compared to placebo.                     | [7]       |
| Lactulose vs. Placebo                 | 36 healthy<br>Japanese<br>adults | 4 g/day  | 2 weeks    | The percentage of Bifidobacteriu m was significantly higher 2 days after starting lactulose ingestion compared to |           |



the placebo group (20.5  $\pm$  1.2% vs. 17.1  $\pm$  1.2%).

### **Experimental Protocols**

# Key Experiment 1: In Vitro Fermentation of Lactulose and FOS by Bifidobacterium spp.

- Study Design: Comparative analysis of the effects of lactulose and Fructooligosaccharide (FOS) on the growth kinetics, fermentation, and antioxidant activity of four different Bifidobacterium species in anaerobic conditions.[4]
- Methodology:
  - Bacterial Strains: Four species of Bifidobacterium.
  - Culture Medium: Basal medium supplemented with either lactulose or FOS as the primary carbohydrate source. A medium with dextrose served as a non-prebiotic control.
  - Incubation: Cultures were incubated under anaerobic conditions.
  - Bifidobacteria Quantification: Not explicitly stated in the provided abstract, but likely involved standard microbiological plating techniques or optical density measurements.
  - Metabolite Analysis: pH of the spent medium was measured, and the percentage of lactic acid was determined by titratable acidity.[4]

# Key Experiment 2: In Vivo Supplementation of Lactulose and Inulin in Yogurt

- Study Design: A study to determine the effect of supplementing yogurt with **lactulose** and inulin on the growth of Lactobacillus acidophilus LA-5 and Bifidobacterium bifidum BB-02.[5]
- Methodology:



- Product: Acidophilus-Bifidus (AB) yogurt.
- Supplementation: Yogurts were produced with the addition of inulin (0.5% and 1.0%) or lactulose (0.25% and 2.5%). A classical yogurt and an AB yogurt without prebiotics served as controls.
- Bifidobacteria Quantification: Cell counts of B. bifidum BB-02 were determined, though the specific method (e.g., selective agar plating) is not detailed in the abstract.[5]

## Key Experiment 3: Randomized, Double-Blind, Placebo-Controlled Crossover Trial of Lactulose

- Study Design: A randomized, double-blind, placebo-controlled crossover trial to investigate the effect of **lactulose** ingestion on the fecal microbiota of healthy Japanese adults.
- · Methodology:
  - Participants: 36 healthy Japanese men and women.
  - Intervention: Participants consumed 4 g of lactulose per day or a placebo for 2 weeks.
  - Washout Period: A washout period was included between the crossover treatments.
  - Bifidobacteria Quantification: The percentage of Bifidobacterium in the fecal microbiome was determined using 16S rRNA gene sequencing.

# Mandatory Visualization Signaling Pathway: Lactulose Metabolism in Bifidobacterium

The metabolism of **lactulose** by Bifidobacterium is a highly efficient process, primarily involving a specialized ATP-binding cassette (ABC) transporter system.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bifidobacterium response to lactulose ingestion in the gut relies on a solute-binding protein-dependent ABC transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifidobacteria metabolize lactulose to optimize gut metabolites and prevent systemic infection in patients with liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. An ATP Binding Cassette Transporter Mediates the Uptake of α-(1,6)-Linked Dietary Oligosaccharides in Bifidobacterium and Correlates with Competitive Growth on These Substrates PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bifidobacterium response to lactulose ingestion in the gut relies on a solute-binding protein-dependent ABC transporter PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lactulose vs. Other Prebiotics: A Head-to-Head Comparison on Bifidobacteria Growth]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674317#head-to-head-comparison-of-lactulose-and-other-prebiotics-on-bifidobacteria-growth]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com